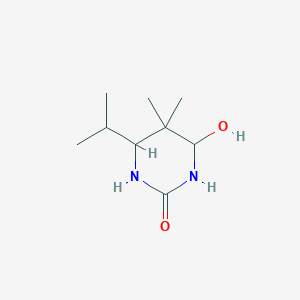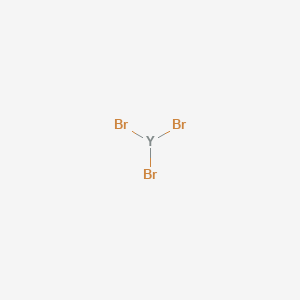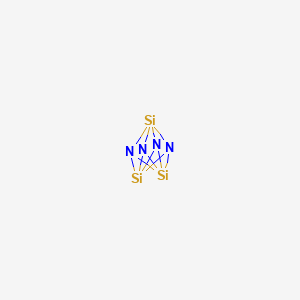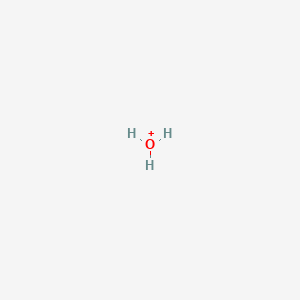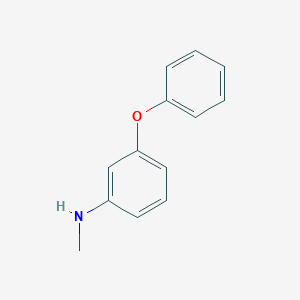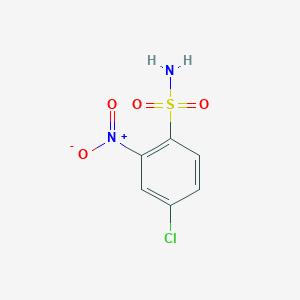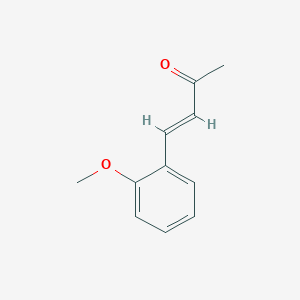
4-(2-Methoxyphenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenyl)but-3-en-2-one, also known as p-methoxychalcone, is a natural compound that belongs to the chalcone family. It has been widely studied for its potential therapeutic properties and is used in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyphenyl)but-3-en-2-onelcone is not fully understood, but it is believed to act through various pathways. It has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism. Additionally, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
P-methoxychalcone has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. It has also been found to reduce the levels of triglycerides and cholesterol in the blood, which are risk factors for cardiovascular diseases. Moreover, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has been found to improve insulin sensitivity and glucose tolerance, which are important factors in the prevention and management of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
P-methoxychalcone has several advantages for lab experiments. It is a natural compound that can be easily synthesized in the laboratory. It has also been found to have low toxicity and is not known to have any significant side effects. However, its low solubility in water can make it challenging to use in some experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of some experiments.
Direcciones Futuras
There are several future directions for the study of 4-(2-Methoxyphenyl)but-3-en-2-onelcone. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, diabetes, and other diseases. Another direction is to explore its mechanism of action and identify the pathways through which it exerts its effects. Additionally, further research is needed to optimize the synthesis method of 4-(2-Methoxyphenyl)but-3-en-2-onelcone and improve its solubility in water. Overall, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has great potential as a therapeutic agent, and further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 4-(2-Methoxyphenyl)but-3-en-2-onelcone can be achieved through various methods, including Claisen-Schmidt condensation, aldol condensation, and Wittig reaction. The Claisen-Schmidt condensation method involves the reaction of p-methoxybenzaldehyde with acetone in the presence of a base catalyst. The aldol condensation method involves the reaction of p-methoxybenzaldehyde with an enolate of acetone. The Wittig reaction method involves the reaction of p-methoxybenzaldehyde with a phosphonium ylide.
Aplicaciones Científicas De Investigación
P-methoxychalcone has been studied extensively for its potential therapeutic properties, including anti-inflammatory, anti-cancer, anti-diabetic, anti-oxidant, and anti-bacterial properties. It has been found to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 4-(2-Methoxyphenyl)but-3-en-2-onelcone has been shown to possess anti-diabetic properties by improving glucose tolerance and insulin sensitivity.
Propiedades
Número CAS |
10542-87-7 |
|---|---|
Nombre del producto |
4-(2-Methoxyphenyl)but-3-en-2-one |
Fórmula molecular |
C11H12O2 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(E)-4-(2-methoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O2/c1-9(12)7-8-10-5-3-4-6-11(10)13-2/h3-8H,1-2H3/b8-7+ |
Clave InChI |
BTSZEPMWUWYLCP-BQYQJAHWSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC=CC=C1OC |
SMILES |
CC(=O)C=CC1=CC=CC=C1OC |
SMILES canónico |
CC(=O)C=CC1=CC=CC=C1OC |
Otros números CAS |
60438-50-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



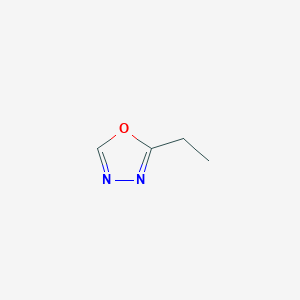

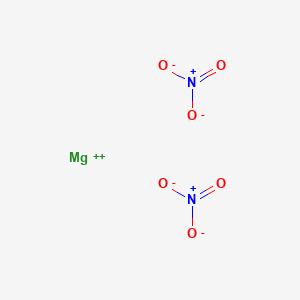

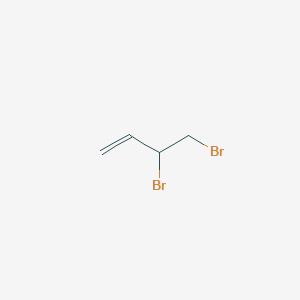
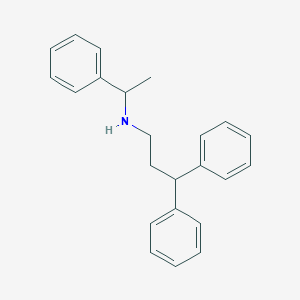
![N-[(Benzyloxy)carbonyl]norleucine](/img/structure/B78778.png)

